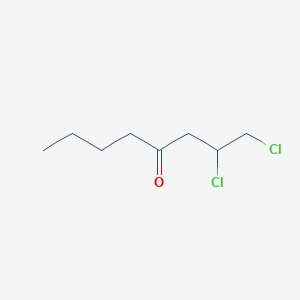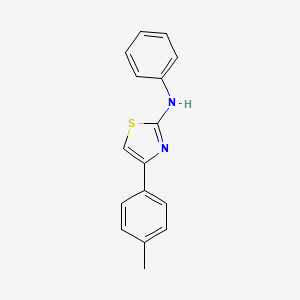
2-Thiazolamine, 4-(4-methylphenyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolamine, 4-(4-methylphenyl)-N-phenyl- is a chemical compound with the molecular formula C10H10N2S It is known for its unique structure, which includes a thiazole ring substituted with a 4-methylphenyl group and an N-phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4-(4-methylphenyl)-N-phenyl- typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Thiazolamine, 4-(4-methylphenyl)-N-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Thiazolamine, 4-(4-methylphenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogens (chlorine, bromine), nitro groups; reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitro-substituted thiazoles
科学的研究の応用
2-Thiazolamine, 4-(4-methylphenyl)-N-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-Thiazolamine, 4-(4-methylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially disrupting cellular processes and exhibiting anticancer effects.
類似化合物との比較
Similar Compounds
- 2-Thiazolamine, 4-methyl-
- 2-Thiazolamine, N-methyl-4-(4-methylphenyl)-
- 2-Thiazolamine, 4-(4-chlorophenyl)-N-phenyl-
Comparison
2-Thiazolamine, 4-(4-methylphenyl)-N-phenyl- is unique due to its specific substitution pattern on the thiazole ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For instance, the presence of the 4-methylphenyl group can influence the compound’s lipophilicity and ability to penetrate biological membranes, potentially enhancing its bioavailability and efficacy in medicinal applications.
特性
CAS番号 |
93020-56-5 |
|---|---|
分子式 |
C16H14N2S |
分子量 |
266.4 g/mol |
IUPAC名 |
4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2S/c1-12-7-9-13(10-8-12)15-11-19-16(18-15)17-14-5-3-2-4-6-14/h2-11H,1H3,(H,17,18) |
InChIキー |
RWOPETGDNLAINE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
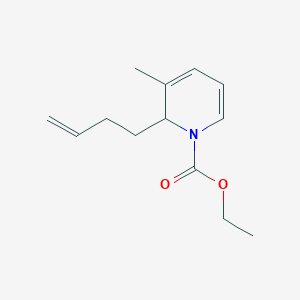
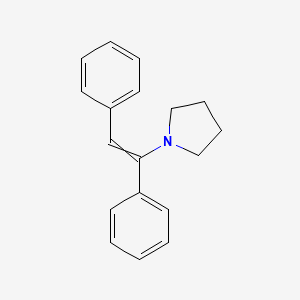
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
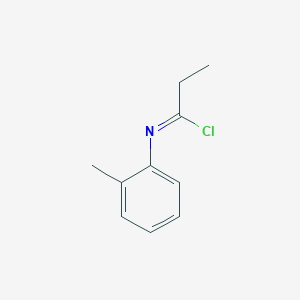
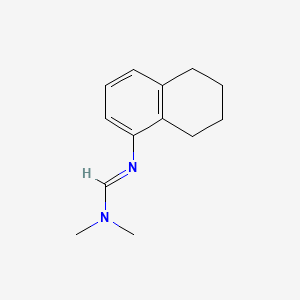
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
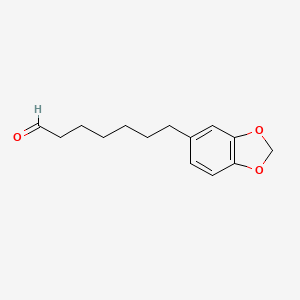
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)


